N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide: is a complex organic compound that features a unique combination of functional groups, including a dioxido tetrahydrothiophene ring, a furan ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:
Formation of the dioxido tetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the pyridazinone moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Final assembly: The final step involves the coupling of the dioxido tetrahydrothiophene ring with the pyridazinone-furan intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxido tetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC, palladium catalysts for Suzuki or Heck reactions.
Major Products
Sulfone derivatives: Formed from the oxidation of the dioxido tetrahydrothiophene ring.
Dihydropyridazine derivatives: Formed from the reduction of the pyridazinone moiety.
Functionalized furan derivatives: Formed from electrophilic substitution reactions on the furan ring.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
Chemical Sensors: Potential use in the development of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple functional groups suggests that it may engage in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-2-phenoxyacetamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the dioxido tetrahydrothiophene ring, furan ring, and pyridazinone moiety in a single molecule is uncommon and provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-13(15-10-5-7-23(20,21)9-10)8-17-14(19)4-3-11(16-17)12-2-1-6-22-12/h1-4,6,10H,5,7-9H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVWFQBVMGHZQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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